molecular formula C12H19N B1276125 1-(4-Tert-butylphenyl)ethanamine CAS No. 89538-65-8

1-(4-Tert-butylphenyl)ethanamine

Cat. No.: B1276125
CAS No.: 89538-65-8
M. Wt: 177.29 g/mol
InChI Key: HZUDLUBTTHIVTP-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)ethanamine is an organic compound with the molecular formula C12H19N. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 4-tert-butylphenylacetonitrile with ethylamine, followed by reduction of the resulting imine intermediate. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles

Major Products Formed:

Scientific Research Applications

1-(4-Tert-butylphenyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 1-(4-Trifluoromethylphenyl)ethylamine
  • 1-(4-Tert-butylphenoxy)acetone
  • 3-Tert-butylphenylboronic acid

Comparison: 1-(4-Tert-butylphenyl)ethanamine stands out due to its unique tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of sterically hindered molecules or in reactions requiring specific electronic effects .

Properties

IUPAC Name

1-(4-tert-butylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUDLUBTTHIVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408320
Record name 1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89538-65-8
Record name 1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-tert-butylphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
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Reaction Step One
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136B
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Reaction Step Two
Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
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Type
reactant
Reaction Step Three

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